N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-3,4,5-triethoxy-benzamide
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Overview
Description
N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-3,4,5-triethoxy-benzamide is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological and pharmaceutical activities. The structure of this compound includes a piperazine ring, which is a common feature in many drugs due to its ability to enhance the biological activity of the molecules it is part of.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-3,4,5-triethoxy-benzamide typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction is often carried out in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . The deprotection of these piperazines can be achieved using reagents like PhSH (thiophenol), followed by selective intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-3,4,5-triethoxy-benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-3,4,5-triethoxy-benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-biofilm properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-3,4,5-triethoxy-benzamide involves its interaction with specific molecular targets. The piperazine ring in its structure allows it to bind to various enzymes and receptors, potentially inhibiting their activity. This binding can disrupt biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Norfloxacin-thiazolidinedione hybrids: These compounds also contain a piperazine ring and have been studied for their antimicrobial properties.
Piperazinopyrrolidinones: These compounds are synthesized through similar cyclization reactions and have comparable biological activities.
Uniqueness
N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-3,4,5-triethoxy-benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its triethoxy-benzamide moiety, in particular, differentiates it from other piperazine derivatives and may contribute to its unique interactions with biological targets.
Properties
IUPAC Name |
N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,4,5-triethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O5/c1-5-31-22-16-19(17-23(32-6-2)24(22)33-7-3)25(30)26-20-8-10-21(11-9-20)28-14-12-27(13-15-28)18(4)29/h8-11,16-17H,5-7,12-15H2,1-4H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFSWXXYGRQFQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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